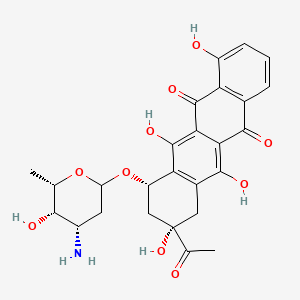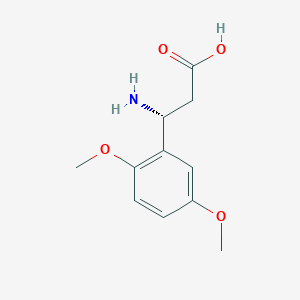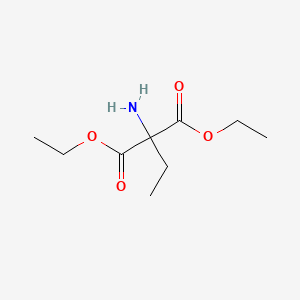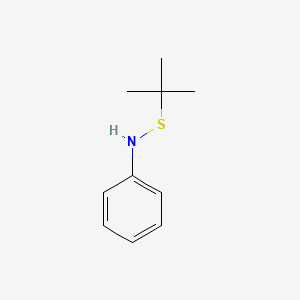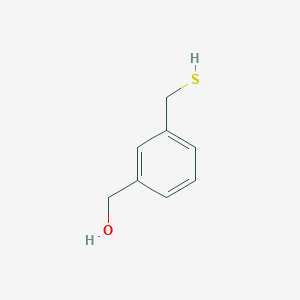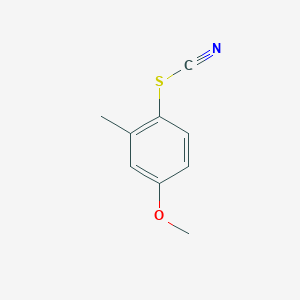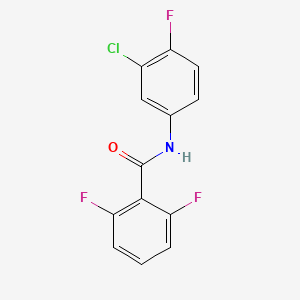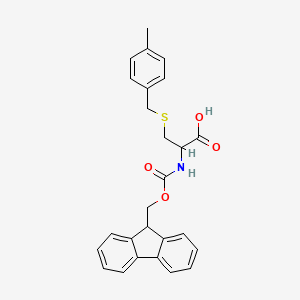
Fmoc-S-(4-methylbenzyl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-S-(4-methylbenzyl)-L-cysteine: is a derivative of the amino acid cysteine, where the thiol group is protected by a 4-methylbenzyl group, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of L-cysteine using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
S-(4-methylbenzyl) Protection: The thiol group of the Fmoc-protected cysteine is then protected by reacting with 4-methylbenzyl chloride in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of Fmoc-S-(4-methylbenzyl)-L-cysteine typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The Fmoc and 4-methylbenzyl protecting groups can be removed under specific conditions.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
4-methylbenzyl Removal: Acidic conditions, such as trifluoroacetic acid (TFA) in the presence of scavengers, are used to remove the 4-methylbenzyl group.
Major Products:
Fmoc Removal: The major product is the deprotected amino group.
4-methylbenzyl Removal: The major product is the deprotected thiol group.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-S-(4-methylbenzyl)-L-cysteine is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
Biology: In biological research, this compound is used to study protein structure and function, particularly in the formation of disulfide bonds.
Medicine: It is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based pharmaceuticals.
Mecanismo De Acción
Mechanism: The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The 4-methylbenzyl group protects the thiol group, allowing for selective deprotection and formation of disulfide bonds.
Molecular Targets and Pathways: The primary molecular targets are the amino and thiol groups of cysteine, which are involved in peptide bond formation and disulfide bond formation, respectively.
Comparación Con Compuestos Similares
Fmoc-S-(tert-butyl)-L-cysteine: Similar in structure but with a tert-butyl group protecting the thiol group.
Fmoc-S-(trityl)-L-cysteine: Similar in structure but with a trityl group protecting the thiol group.
Uniqueness: Fmoc-S-(4-methylbenzyl)-L-cysteine is unique due to the specific protecting groups used, which offer a balance of stability and ease of removal, making it particularly useful in peptide synthesis.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYBTXFHTQYWCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-3-(4-((2-Amino-1-methyl-1H-benzo[d]imidazol-4-yl)oxy)-3,5-dimethoxybenzamido)-2-(((benzyloxy)carbonyl)amino)propanoic acid](/img/structure/B12828316.png)
![4-Methoxypyrazolo[1,5-a]pyridine-3-carbohydrazide](/img/structure/B12828321.png)

